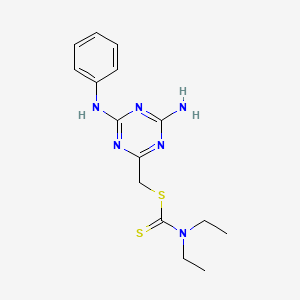

(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl diethyldithiocarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl diethyldithiocarbamate, also known as DDTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. DDTC is a chelating agent that is commonly used to extract heavy metals from various biological and environmental samples.

Wissenschaftliche Forschungsanwendungen

- 91-4 has been investigated as a corrosion inhibitor for mild steel (MS) in hydrochloric acid (HCl) solutions . Its effectiveness in preventing corrosion makes it valuable for industrial applications.

- 91-4 derivatives exhibit antitumor activity. For instance:

- Hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine are used clinically to treat lung, breast, and ovarian cancer .

- Hydroxymethylpentamethylmelamine (HMPMM) is an active metabolite of HMM .

- 1,3,5-triazines with specific structures show aromatase inhibitory activity and antitumor effects .

- 1,3,5-triazine 6 has potential as a siderophore-mediated drug .

- 1,3,5-triazine 7 acts as a potent corticotrophin-releasing factor 1 receptor antagonist .

- Compound 9 also exhibits corticotrophin-releasing factor 1 receptor antagonist activity .

- Substrate 10 shows in vitro activity against Trypanosoma brucei, the parasite causing Human African Trypanosomiasis .

- Researchers have explored monocyclic substitution of the 9H-purine motif with 1,3,5-triazines, leading to promising antitumor derivatives .

- Incorporating six-membered nitrogen-containing heterocycles (e.g., morpholine, piperidine, piperazine) enhances antitumor activity .

- Historically, 1,3,5-triazines have been used in the production of polymer photostabilizers and herbicides .

Corrosion Inhibition

Antitumor Properties

Innovation in Antitumor Agents

Photostabilizers and Herbicides

Iron Shelter and Gastric Lesion Protection

Wirkmechanismus

Target of Action

It is known that 1,3,5-triazine derivatives, which this compound is a part of, have been investigated as biologically active small molecules . These compounds exhibit antimicrobial, antiviral, anticancer, and antimalarial activities , suggesting that they may target a variety of cellular processes and structures.

Mode of Action

1,3,5-triazine derivatives are known to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Given the broad range of activities exhibited by 1,3,5-triazine derivatives , it is likely that multiple pathways could be affected. These could potentially include pathways related to microbial growth, viral replication, cancer cell proliferation, and malaria parasite development.

Result of Action

Given the known activities of 1,3,5-triazine derivatives , it is likely that the compound could have effects such as inhibiting microbial growth, preventing viral replication, killing cancer cells, or disrupting the development of malaria parasites.

Eigenschaften

IUPAC Name |

(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl N,N-diethylcarbamodithioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6S2/c1-3-21(4-2)15(22)23-10-12-18-13(16)20-14(19-12)17-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H3,16,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZLGWJUMUNRDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)SCC1=NC(=NC(=N1)NC2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl diethyldithiocarbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-anilino-2-oxoethyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B5652449.png)

![N,N-dimethyl-2-({[(5-methyl-1H-pyrazol-1-yl)acetyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5652453.png)

![N~2~-(aminocarbonyl)-N~1~-[rel-(3R,4S)-1-(2-chlorobenzyl)-4-cyclopropyl-3-pyrrolidinyl]glycinamide hydrochloride](/img/structure/B5652454.png)

![4-methyl-5-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrimidine](/img/structure/B5652480.png)

![N-methyl-N-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanesulfonamide](/img/structure/B5652498.png)

![3-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5652504.png)

![2-cyclobutyl-N-{rel-(3R,4S)-4-cyclopropyl-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinyl}acetamide hydrochloride](/img/structure/B5652536.png)